molecular formula C16H14N4O3 B2727171 N-(3-methylisoxazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide CAS No. 1209583-29-8

N-(3-methylisoxazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B2727171
CAS No.: 1209583-29-8
M. Wt: 310.313
InChI Key: NHKCJVODBIMDMN-UHFFFAOYSA-N
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Description

N-(3-methylisoxazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a heterocyclic compound featuring a pyridazinone core (6-oxo, 3-phenyl substitution) linked via an acetamide group to a 3-methylisoxazole moiety. The acetamide linker may enhance solubility and facilitate interactions with biological targets.

Properties

IUPAC Name

N-(3-methyl-1,2-oxazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-11-9-15(23-19-11)17-14(21)10-20-16(22)8-7-13(18-20)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKCJVODBIMDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylisoxazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the isoxazole and pyridazine intermediates, followed by their coupling through an acetamide linkage. Common reagents used in these reactions include:

    Isoxazole synthesis: Starting materials like 3-methyl-2-butanone and hydroxylamine hydrochloride under acidic conditions.

    Pyridazine synthesis: Starting materials like phenylhydrazine and diethyl oxalate under basic conditions.

    Coupling reaction: Using reagents like acetic anhydride and catalysts such as pyridine.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Scaling up reactions: Using larger reactors and continuous flow systems.

    Purification techniques: Employing crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylisoxazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Using reagents like potassium permanganate or chromium trioxide.

    Reduction: Using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Using reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methylisoxazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Pyridazinone-Based Analogs

Compounds with pyridazinone cores are well-documented in medicinal chemistry. Key comparisons include:

  • 6-Methyl-4-[4-(methylthio)benzyl]pyridazin-3(2H)-one (5a): This derivative () substitutes the pyridazinone at position 4 with a 4-(methylthio)benzyl group. Its activity on formyl peptide receptors highlights the pyridazinone scaffold’s versatility in targeting inflammatory pathways .
  • Ethyl-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetate (6a) :
    The ethyl ester in 6a contrasts with the target’s acetamide linker. Esters are prone to hydrolysis, suggesting the target’s amide group may confer greater metabolic stability. The 4-(methylthio)benzyl substituent in 6a also differs from the target’s 3-phenyl group, which may alter π-π stacking interactions in target binding .

Isoxazole-Containing Derivatives

The 3-methylisoxazole moiety is shared with indolinone-based compounds in :

  • (E)-2-(5-Fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide: This compound () incorporates the 3-methylisoxazole as a methyl-substituted side chain on an indolinone core. The pyridin-4-yl acetamide group may engage in hydrogen bonding with biological targets, similar to the target compound’s isoxazole-acetamide linkage. The reported activity score (5.797) suggests potent bioactivity, possibly due to synergistic effects of the indolinone and isoxazole groups .

Acetamide-Linked Compounds

  • N-(4,7-Dioxo-2-phenyl-1,3-oxazepin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide (): This coumarin-oxazepin hybrid uses an acetamide linker but lacks the pyridazinone or isoxazole moieties. Its superior antioxidant activity compared to ascorbic acid underscores the role of the acetamide group in stabilizing radical intermediates, though the core heterocycles dictate target specificity .
  • Goxalapladib (): A naphthyridine derivative with a trifluoromethyl biphenyl group and acetamide linker, Goxalapladib targets atherosclerosis. Its high molecular weight (718.80 Da) and fluorinated groups contrast with the target compound’s simpler structure, suggesting divergent pharmacokinetic profiles (e.g., longer half-life vs.

Comparative Data Table

Compound Name Core Structure Key Substituents Bioactivity/Notes Reference
Target Compound Pyridazinone, Isoxazole 3-phenyl, acetamide linker Hypothetical kinase/anti-inflammatory activity -
6-Methyl-4-[4-(methylthio)benzyl]pyridazin-3(2H)-one (5a) Pyridazinone 4-(methylthio)benzyl Formyl peptide receptor modulation (synthetic yield: 46%)
(E)-2-(5-Fluoro-... () Indolin-2-one 3-methylisoxazole, pyridin-4-yl Bioactivity score: 5.797
N-(4,7-Dioxo-2-phenyl-1,3-oxazepin-3-yl)... Oxazepin, Coumarin 2-oxo-2H-chromen-4-yloxy Antioxidant (superior to ascorbic acid)
Goxalapladib Naphthyridine Trifluoromethyl, difluorophenyl Atherosclerosis treatment (CAS-412950-27-7)

Key Findings and Implications

  • Structural Flexibility: The pyridazinone core tolerates diverse substitutions (e.g., 3-phenyl vs. 4-(methylthio)benzyl), enabling optimization of lipophilicity and target engagement .
  • Linker Impact : Acetamide groups enhance stability compared to esters (e.g., 6a vs. target compound), though thioamides (e.g., compound 9 in ) may offer alternative binding modes .
  • Isoxazole Contribution: The 3-methylisoxazole in the target compound likely improves metabolic stability compared to indolinone derivatives (), which may undergo oxidative degradation .

Q & A

Q. What are the key methodologies for synthesizing N-(3-methylisoxazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide?

The synthesis involves multi-step reactions, including cycloaddition, nucleophilic substitution, and coupling reactions. Critical steps include:

  • Reaction optimization : Temperature control (e.g., 150°C for cyclization), solvent selection (e.g., t-BuOH/H₂O mixtures), and catalyst use (e.g., Cu(OAc)₂ for click chemistry) to improve yield .
  • Purification : Recrystallization with ethanol or ethyl acetate to achieve >95% purity .
  • Analytical validation : NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups (e.g., acetamide C=O stretch at ~1670 cm⁻¹) and HRMS for molecular weight verification .

Q. What are the defining structural features and functional groups of this compound?

The molecule contains:

  • A pyridazinone core (6-oxo-pyridazine) linked to a phenyl group, contributing to π-π stacking interactions with biological targets .
  • An isoxazole ring (3-methyl substitution) and acetamide moiety, enhancing solubility and hydrogen-bonding potential .
  • Key functional groups: C=O (pyridazinone), NH (acetamide), and aromatic systems (phenyl, isoxazole) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.6 ppm) and carbon backbone .
  • HPLC : Monitors purity (>95%) and reaction progress .
  • X-ray crystallography : Resolves 3D conformation, critical for docking studies .

Advanced Research Questions

Q. How can researchers investigate interactions between this compound and biological targets (e.g., enzymes)?

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD values) to targets like kinases or GPCRs .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of binding .
  • In silico docking : Uses Schrödinger Suite or AutoDock to predict binding modes, leveraging the pyridazinone core’s π-stacking with active sites .

Q. What structural analogs of this compound have been studied, and how do substitutions affect activity?

Analogs include:

  • N-(2-fluorobenzyl)-2-(6-oxopyridazin)acetamide : Fluorine substitution enhances metabolic stability and bioavailability .
  • Thiadiazole-containing derivatives : Improved anticancer activity via increased electrophilicity at the pyridazinone oxygen .
  • SAR insights : Methyl groups on isoxazole (e.g., 3-methyl) improve target selectivity, while bulkier substituents reduce solubility .

Q. How can contradictory pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

  • Dose-response re-evaluation : Use standardized assays (e.g., MTT for cytotoxicity) with controls for batch variability .
  • Metabolite profiling : LC-MS identifies degradation products that may interfere with activity .
  • Cell-line specificity : Test across multiple lines (e.g., HepG2 vs. MCF-7) to account for target expression differences .

Q. What strategies optimize synthetic yield while minimizing side products?

  • Catalyst screening : Zeolites or Pd-based catalysts enhance regioselectivity in cycloaddition steps .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve intermediate stability .
  • Realtime monitoring : FT-IR tracks reaction progress to halt at maximal yield .

Q. What mechanistic pathways underlie its therapeutic potential (e.g., anticancer effects)?

  • Enzyme inhibition : Pyridazinone binds ATP pockets in kinases (e.g., EGFR), disrupting phosphorylation .
  • ROS induction : Acetamide derivatives generate reactive oxygen species, triggering apoptosis in cancer cells .
  • In vivo validation : Xenograft models with pharmacokinetic profiling (Cmax, t½) to confirm efficacy .

Q. How can computational modeling guide the design of derivatives with improved activity?

  • QSAR studies : Correlate substituent electronegativity with bioactivity using Gaussian or COSMO-RS .
  • MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) .
  • ADMET prediction : SwissADME forecasts bioavailability and toxicity risks for novel analogs .

Q. What are the stability challenges under physiological conditions, and how are they addressed?

  • pH sensitivity : Degrades in acidic environments (e.g., gastric fluid); formulation with enteric coatings improves oral delivery .
  • Thermal stability : DSC analysis identifies decomposition points (>200°C) for storage guidelines .
  • Light sensitivity : Amber glass vials prevent photodegradation of the pyridazinone core .

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